Product packaging for Dibenzo[a,j]coronene(Cat. No.:CAS No. 190-72-7)

Dibenzo[a,j]coronene

Cat. No.: B091102
CAS No.: 190-72-7
M. Wt: 400.5 g/mol
InChI Key: HHCCABYUXOGSCO-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of multiple fused aromatic rings. rsc.org They are of great interest due to their high stability, rigid planarity, and distinct optical properties. rsc.org Nanographenes are considered a sub-class of PAHs, loosely defined as finite, atomically precise graphitic fragments, typically with dimensions between one and one hundred nanometers. rsc.org These molecules serve as critical models for understanding the fundamental properties of graphene and as building blocks for carbon-based nanoelectronics. osti.govnih.gov

Dibenzo[a,j]coronene, with the chemical formula C₃₂H₁₆, is a prominent member of the nanographene family. aip.org It can be described as a coronene (B32277) core that has been extended by the fusion of two additional benzene (B151609) rings. aip.orgontosight.ai This structure results in a highly conjugated, planar molecule with a diameter of approximately 1.3 nanometers. ontosight.ai The precise, well-defined nature of this compound, achievable through bottom-up chemical synthesis, allows for systematic investigation of its structure-property relationships, a key advantage over top-down methods for producing graphene fragments. acs.org

Table 1: Properties of this compound
PropertyValueReference
Chemical FormulaC₃₂H₁₆ aip.org
StructureNine fused benzene rings aip.org
Molecular CategoryPolycyclic Aromatic Hydrocarbon (PAH), Nanographene ontosight.airsc.org
Key Structural FeaturesPlanar, rigid, highly conjugated π-system ontosight.ai
Approximate Diameter~1.3 nm ontosight.ai

Significance in Organic Electronics and Supramolecular Chemistry

The distinct molecular architecture of this compound underpins its importance in the realms of organic electronics and supramolecular chemistry.

In organic electronics , the compound is investigated as a potential material for devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ontosight.ai Its high degree of electron delocalization and planarity are crucial for facilitating efficient π-π stacking. ontosight.ai This stacking arrangement is essential for charge transport in organic semiconductor devices. ontosight.ai Research has indicated that this compound exhibits high charge carrier mobility, a key parameter for high-performance electronic applications. ontosight.ai Furthermore, studies involving the adsorption of individual this compound molecules on silicon surfaces have been conducted to understand the fundamental molecule-substrate interactions, which is a critical step toward the fabrication of molecular-scale electronic components. aip.org

In supramolecular chemistry , which focuses on non-covalent interactions, this compound serves as a versatile building block. ontosight.aiontosight.ainih.gov Its planar surface is ideal for forming ordered, self-assembled structures through π–π interactions. researchgate.net These interactions can lead to the formation of columnar structures, which are of interest for creating materials with anisotropic properties, such as one-dimensional conductivity. researchgate.net The ability to chemically modify the periphery of the this compound core allows for the synthesis of derivatives with tailored functionalities. nih.gov A notable example is a dibenzocoronene tetracarboxdiimide decorated with crown ether groups. nih.gov This derivative demonstrates liquid-crystalline properties and can selectively bind specific metal ions (Pb²⁺ or K⁺), causing a significant increase in its fluorescence and allowing for control over the organization of its columnar structures in the solid state. nih.gov This highlights the potential for creating advanced sensors and responsive materials based on the this compound framework. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16 B091102 Dibenzo[a,j]coronene CAS No. 190-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonacyclo[22.6.2.02,7.08,29.011,28.014,27.015,20.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14(27),15,17,19,21(26),22,24,31-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-6-20-19(5-1)23-13-9-17-11-15-25-21-7-3-4-8-22(21)26-16-12-18-10-14-24(20)30-28(18)32(26)31(25)27(17)29(23)30/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCABYUXOGSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=C3)C=CC6=C5C7=C(C=CC8=C7C4=C(C2=C1)C=C8)C9=CC=CC=C69
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172456
Record name Dibenzo(a,j)coronene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-72-7
Record name Dibenzo(a,j)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,j)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dibenzo A,j Coronene and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the dibenzo[a,j]coronene framework and related extended PAHs is achieved through a variety of synthetic routes, each with distinct advantages. These methods include historical approaches that laid the groundwork for PAH chemistry, as well as modern catalytic systems that offer greater efficiency and control.

Clar and Zander Synthesis Approaches

The foundational work by Erich Clar and his collaborator M. Zander established key methods for the synthesis of coronene (B32277) and its dibenzo-annulated derivatives. mdpi.comrsc.orgcapes.gov.br Their approaches often involved multi-step sequences starting from smaller, readily available aromatic precursors. A classical synthesis of 1:2-7:8-dibenzocoronene was reported by Clar and Zander, contributing significantly to the understanding of polycyclic aromatic compounds. rsc.org These early methods, while groundbreaking, typically required harsh reaction conditions, such as high temperatures and strong acids, and often resulted in low yields. The characterization of the products relied on techniques like UV/Vis spectroscopy, with the spectra of newly synthesized compounds being compared to those published in Clar's seminal works. mdpi.comresearchgate.net

Diels-Alder Cycloaddition Strategies for Core Expansion

The Diels-Alder reaction is a powerful tool for the annulative π-extension (APEX) of aromatic cores, enabling the construction of larger PAHs like this compound. mdpi.comresearchgate.net This strategy involves the [4+2] cycloaddition of a dienophile to the bay regions of a PAH, followed by an aromatization step. mdpi.com

Initially reported by Clar, the reaction of perylene (B46583) with dienophiles like maleic anhydride (B1165640) was a key step toward coronene synthesis. mdpi.com Modern adaptations of this strategy offer a versatile route to functionalized coronene derivatives. nih.gov For instance, 1,2-disubstituted-benzo[j]coronenes have been synthesized through the cycloaddition of benzyne (B1209423) to 1,2-diarylbenzo[ghi]perylenes. researchgate.net The Diels-Alder reaction can be combined with other transformations, such as Scholl dehydrocondensation, to build complex, multi-substituted aromatic systems. mdpi.com However, the reactivity of the PAH substrate is crucial; some PAHs, like dibenzo[hi,st]ovalene, may exhibit low diene character, making direct Diels-Alder cycloaddition challenging even under high temperatures. acs.org

Diels-Alder Strategy Precursors Key Features Reference
Bay region cycloadditionPerylene, Maleic anhydrideOne of the earliest examples of APEX for coronene synthesis. mdpi.com
Benzyne cycloaddition1,2-diarylbenzo[ghi]perylenes, BenzyneYields 1,2-disubstituted-benzo[j]coronenes. researchgate.net
Stepwise cycloadditionPerylene, Maleic anhydride/MaleimideUsed to grow PAHs and synthesize substituted coronenes. nih.govrsc.org

Oxidative Cyclodehydrogenation Methods

Intramolecular oxidative cyclodehydrogenation, often referred to as the Scholl reaction, is one of the most prevalent methods for synthesizing large, all-benzenoid PAHs from oligophenylene precursors. rsc.orgcapes.gov.br This reaction creates multiple carbon-carbon bonds in a single step through the removal of hydrogen atoms, effectively "zipping up" a flexible precursor into a rigid, planar nanographene structure.

The synthesis of hexabenzocoronene (HBC) from hexaphenylbenzene (B1630442) is a classic example of this methodology. rsc.org Detailed studies have shown that the reaction, typically using a Lewis acid and an oxidant like AlCl₃ and CuCl₂, proceeds intramolecularly without the formation of intermolecular oligomers. researchgate.netrsc.org By carefully controlling the amount of the oxidizing agent, intermediate products that are only partially cyclized can be isolated, providing insight into the reaction mechanism. rsc.org This method is not limited to unsubstituted PAHs; precursors with various substituents can be used to prepare functionalized hexabenzocoronenes and related structures. capes.gov.br

Precursor Type Reagents Product Key Findings Reference
HexaphenylbenzeneCuCl₂/AlCl₃Hexa-peri-hexabenzocoronene (HBC)Reaction proceeds intramolecularly; intermediates can be isolated. rsc.org
1,3,5-tris-(2'-biphenyl)ylbenzeneOxidative conditionsD₃h symmetrical HBCsEfficient synthesis from oligophenylene precursors. capes.gov.br
1,2,3,4,5-pentaphenylbenzeneOxidative conditionsDibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (DBPP)Provides access to large PAHs with up to 42 carbon atoms. researchgate.net

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of complex organic molecules, including PAHs. Intramolecular C-H arylation, in particular, offers a direct and efficient method for forming fused aromatic rings. beilstein-journals.orgnih.gov This approach can convert planar, halogenated polyarenes into curved, bowl-shaped fullerene fragments, demonstrating its power to induce significant structural changes. nih.gov

For the construction of coronene-like structures, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are employed to assemble complex precursors, which are then subjected to cyclization. nih.gov For example, thiophene-fused tetraareno[a,d,j,m]coronenes have been synthesized by coupling doubly brominated diarenoperylenes with thienyl boronic esters, followed by photocyclization. nih.gov Pd-catalyzed direct annulation of halogenated PAHs with acetylenes also provides a route to new fused ring systems. acs.org These methods generally offer milder reaction conditions compared to classical approaches and tolerate a wider range of functional groups. researchgate.netbeilstein-journals.org

Ruthenium-Catalyzed Coupling Reactions for Substituted Derivatives

Ruthenium-catalyzed reactions have emerged as a highly effective strategy for synthesizing substituted coronene derivatives. researchgate.netresearchgate.netnih.gov These methods often involve the benzannulation of alkynes or the coupling of arylboronates with functionalized aromatic cores. researchgate.netnih.gov

An efficient synthesis of 3,6,13,16-tetrasubstituted-tetrabenzo[a,d,j,m]coronenes has been achieved through the ruthenium-catalyzed coupling of anthraquinone (B42736) derivatives with arylboronates. researchgate.netresearchgate.netbeilstein-journals.org This process can proceed via selective C-H or C-O bond cleavage, allowing for the introduction of various alkyl and alkoxy substituents. researchgate.netbeilstein-journals.org The reaction sequence typically involves arylation, followed by transformations of the carbonyl groups and a final oxidative cyclization, providing a streamlined route from readily available starting materials. researchgate.netresearchgate.net Furthermore, ruthenium catalysts have proven very active in the four-fold benzannulation of precursors to yield various substituted coronene derivatives in good yields. nih.govmdpi.com

Catalyst System Reaction Type Precursors Product Reference
Ruthenium(II) complexC–H/C–O ArylationAnthraquinone derivatives, Arylboronates3,6,13,16-tetrasubstituted-tetrabenzo[a,d,j,m]coronenes researchgate.netresearchgate.netbeilstein-journals.org
TpRuPPh₃(CH₃CN)₂PF₆Alkyne Benzannulation1-phenyl-2-ethynylbenzenes and derivativesSubstituted coronene derivatives nih.gov

Functionalization Strategies and Peripheral Modifications

The functionalization of the this compound periphery is critical for tuning its physical and chemical properties, such as solubility, self-assembly behavior, and electronic characteristics. rsc.orgacs.org Late-stage functionalization allows for the direct modification of the pre-formed aromatic core.

Direct electrophilic aromatic substitution reactions provide a practical route to installing functional groups onto the nanographene edge. For example, a corannulene-coronene hybrid has been regioselectively functionalized via bromination, nitration, formylation, and Friedel-Crafts acylation. acs.org These newly installed groups can then serve as handles for further transformations, including versatile metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination. acs.org

Another innovative method is C-H sulfoniumization, which has been successfully applied to a range of large PAHs, including coronene. rsc.org The resulting sulfonium (B1226848) salts are not only more water-soluble but can also undergo downstream post-functionalization to form new C-C and C-heteroatom bonds, showcasing their utility as versatile synthetic intermediates. rsc.org These strategies enable the modular synthesis of nanostructures with tailored properties for applications in bio-imaging and organic electronics. rsc.orgacs.org

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of this compound and related polycyclic aromatic hydrocarbons (PAHs) can be systematically tuned by introducing functional groups with either electron-donating (EDG) or electron-withdrawing (EWG) characteristics. mdpi.com This functionalization is a key strategy for modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the material's optical and electronic behavior, such as its absorption/emission wavelengths and charge-carrier mobilities. mdpi.comsemanticscholar.org

Several synthetic strategies have been developed to install these functional groups onto the core aromatic structure. Metal-catalyzed cross-coupling reactions are particularly versatile for this purpose. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination reactions have been successfully employed to functionalize the edges of nanographene structures that contain a coronene core. acs.org These methods allow for the introduction of a variety of substituents, including cyano (-CN) and ethyl ester (-COOEt) groups as EWGs, and dimethylamino (-NMe₂) groups as EDGs, often attached via a phenyl linker. acs.org

Another powerful method involves a sequence of cycloaddition and cyclodehydrogenation reactions. The Diels-Alder reaction, for example, can be used to build up the polycyclic system, followed by an oxidative aromatization step, such as the Scholl reaction, to form the final coronene derivative. mdpi.com This approach allows for the incorporation of functional groups from appropriately substituted precursors. For example, substituted tribenzo[a,d,g]coronenes have been synthesized bearing a weak electron-donating methoxyl group (-OCH₃) or electron-withdrawing groups like iodine (-I) and cyano (-CN). mdpi.com The introduction of a cyano group can lead to a bathochromic (red-shift) in the absorption peak due to an increase in the π-conjugation length. mdpi.com Similarly, the synthesis of coronene derivatives with methoxycarbonyl (-COOMe) groups has been achieved through Diels-Alder cycloaddition to the bay region of perylene precursors. mdpi.com

The choice of functional group has a predictable effect on the electronic properties. Studies on related dibenzo[g,p]chrysenes have shown that derivatives with electron-donating groups exhibit smaller HOMO/LUMO energy gaps (2.84–2.91 eV) and higher quantum yields (26.0–48.7%), whereas those with electron-withdrawing groups have larger energy gaps (3.10–3.18 eV) and lower quantum yields (12.4–16.8%). semanticscholar.org This demonstrates the power of substituent effects to fine-tune the material properties for specific applications. semanticscholar.org

Table 1: Examples of Functionalization with Electron-Donating/Withdrawing Groups

Functional GroupGroup TypeSynthetic MethodCore StructureObserved EffectReference
Dimethylamino (-NMe₂)Electron-DonatingSuzuki-Miyaura ReactionCorannulene-Coronene HybridModification of electronic properties acs.org
Methoxyl (-OCH₃)Electron-DonatingDiels-Alder / Scholl ReactionTribenzo[a,d,g]coroneneBroad absorption band centered at 451 nm mdpi.com
Alkoxyl GroupsElectron-DonatingModified Knoevenagel Condensation / Photochemical CyclizationDibenzo-1,7-dioxacoronene-2,8-dioneBathochromic shift of ~50 nm in absorption/emission rsc.org
Cyano (-CN)Electron-WithdrawingSuzuki-Miyaura ReactionCorannulene-Coronene HybridModification of electronic properties acs.org
Cyano (-CN)Electron-WithdrawingTreatment with CuCNTribenzo[a,d,g]coroneneBathochromic shift in absorption peak mdpi.com
Ethyl Ester (-COOEt)Electron-WithdrawingSuzuki-Miyaura ReactionCorannulene-Coronene HybridModification of electronic properties acs.org
Methoxycarbonyl (-COOMe)Electron-WithdrawingDiels-Alder CycloadditionCoroneneFunctionalization of the coronene core mdpi.com

Derivatization for Tailored Supramolecular Interactions

Derivatization of the this compound scaffold is a critical tool for controlling its assembly into larger, ordered structures through non-covalent forces. This field of supramolecular chemistry is driven by the understanding that the bulk properties of a material are governed not only by the characteristics of individual molecules but also by how they are arranged in the solid state. rsc.org The planar and rigid aromatic structure of coronene derivatives makes them ideal candidates for forming well-ordered assemblies via efficient π-π stacking, an interaction crucial for charge transport in organic electronic devices. ontosight.ai

By strategically attaching specific functional groups to the aromatic core, chemists can direct the self-assembly process. These non-covalent interactions include hydrogen bonding, π-π stacking, and C-H⋯π interactions, which collectively stabilize the resulting supramolecular architecture. rsc.orgmdpi.com For example, the introduction of aryl amide or hydrazide groups can induce self-organization in a polymer matrix through hydrogen bonding between the C=O groups of a host polymer and the N-H groups of the functionalized molecule. mdpi.com

The nature of the substituents can also influence the strength of these interactions. Research on related polycyclic aromatic macrocycles has shown that those substituted with electron-withdrawing groups tend to form more strongly associated aggregates compared to those bearing electron-donating groups. researchgate.net This suggests that modifying the electronic character of the π-system directly impacts the strength of the resulting π-π stacking interactions. Furthermore, the rigidity of the molecular structure and the specific placement of functional groups play a significant role in influencing the self-association behavior. researchgate.net By carefully designing and synthesizing derivatives with specific functionalities, it is possible to create tailored building blocks for advanced materials with programmed assembly properties. nih.gov

Table 2: Derivatization Strategies for Controlling Supramolecular Interactions

Derivatization StrategyFunctional Groups InvolvedPrimary Supramolecular InteractionPurpose/ApplicationReference
Planar Core ExtensionFused aromatic ringsπ-π StackingEnhances charge transport for organic electronics (OLEDs, OFETs) ontosight.ai
Attachment of H-Bonding UnitsAmides, Hydrazides (-CONH-, -NHNHCO-)Hydrogen BondingGuides crystallization and self-assembly in host matrices mdpi.com
Introduction of EWGsEsters, Cyano groupsStrengthened π-π StackingPromotes stronger molecular aggregation researchgate.net
Introduction of EDGsAlkyl ethersAltered π-π StackingModulates strength of molecular association researchgate.net
Multi-Arm FunctionalizationAmide linkages on a core structureMultiple (H-bonding, van der Waals)Creation of complex, porous building blocks for supramolecular chemistry nih.gov

Structural Characterization and Solid State Organization

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. unl.pt This method has been instrumental in elucidating the detailed molecular and supramolecular structure of dibenzo[a,j]coronene.

While often depicted as a planar molecule, studies on related large polycyclic aromatic hydrocarbons (PAHs) reveal that subtle deviations from planarity can occur. For instance, in some crystal structures, intermolecular forces can induce slight out-of-plane bending or curvature in the aromatic system. This is particularly relevant when considering the adsorption of DBA on surfaces, where interactions with the substrate can cause the molecule to bend. nih.govaip.org For example, when adsorbed on a Si(001)-2x1 surface, this compound exhibits out-of-plane bending due to the formation of covalent bonds with the silicon atoms. aip.orgaip.org This bond strain plays a significant role in the surface bond energies. nih.govaip.org

The crystal packing of this compound and similar PAHs is largely governed by non-covalent interactions, most notably π-π stacking. mdpi.comliverpool.ac.uk In this arrangement, the planar aromatic systems of adjacent molecules stack on top of each other. This stacking can be cofacial, where the molecules are directly aligned, or, more commonly, shifted, where one molecule is displaced relative to the other. researchgate.net The specific stacking motif is influenced by factors such as the presence of substituents and the crystallization conditions. In related systems, such as tetrabenzo[a,d,j,m]-coronenes, both cofacial and shifted π-π stacking have been observed, with centroid-to-centroid distances in the range of 3.72–3.77 Å. researchgate.net These interactions are fundamental to the electronic properties of the material. mdpi.com

Interaction Type Description Relevance to this compound
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Primary driving force for the self-assembly of DBA molecules in the solid state.
Cofacial Stacking A type of π-π stacking where aromatic rings are placed directly on top of each other.Less common but can occur, leading to strong electronic coupling.
Shifted Stacking A more common form of π-π stacking where aromatic rings are offset from one another.Influences the electronic overlap and charge transport properties.
van der Waals forces Weak, short-range electrostatic attractions between uncharged molecules.Contribute to the overall stability of the crystal lattice.

The strong directional nature of π-π stacking interactions often leads to the one-dimensional growth of crystals. researchgate.net For this compound and its derivatives, this results in the formation of needle-like or wire-like crystals where the long axis of the crystal corresponds to the direction of π-π stacking. researchgate.net This anisotropic growth is a direct consequence of the stronger interactions along the stacking direction compared to other crystallographic directions. This structural anisotropy can lead to direction-dependent properties, such as charge transport, which is a key consideration for its potential use in electronic devices.

Scanning Tunneling Microscopy (STM) for Surface Adsorption Structures

Scanning tunneling microscopy (STM) is a powerful surface-sensitive technique that allows for the visualization of individual molecules adsorbed on a conductive substrate. nih.gov Studies of this compound on surfaces like Si(001) have provided detailed insights into its adsorption behavior. nih.govaip.org

When deposited on a clean Si(001)-2x1 surface, DBA molecules were found to adsorb at three distinct sites: one major and two minor. nih.govaip.orgaip.org The adsorption is characterized by the formation of four to eight Si-C covalent bonds, which leads to different surface bonding structures. nih.govaip.org The formation of these bonds induces a notable out-of-plane bending of the DBA molecule. aip.org High-resolution STM images, in conjunction with density-functional theory (DFT) calculations, have been used to determine the precise geometries of these adsorption sites. aip.orgaip.org It was also demonstrated that applying an electrical pulse can cause the molecule to move between these sites without damaging the molecular structure. nih.govaip.org

Electron Diffraction and High-Resolution Electron Microscopy for Morphological Analysis

Electron diffraction and high-resolution transmission electron microscopy (HRTEM) are invaluable techniques for analyzing the morphology and crystal structure of materials at the nanoscale. rsc.orgnih.gov These methods are particularly useful for studying the structure of small crystals or thin films where single-crystal X-ray diffraction may not be feasible. researchgate.net

Electronic and Optoelectronic Properties

Frontier Molecular Orbitals and Energy Levels (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's conductivity and optical properties.

Calculated HOMO-LUMO Gap for Dibenzo[a,j]coronene and Related Compounds

CompoundHOMO-LUMO Gap (eV)MethodSource
Dibenzocoronene4.65Pariser-Parr-Pople (PPP) model arxiv.org
Coronene (B32277)4.0LDA to GW calculation csic.es
Coronene2.9Calculated loss function csic.es

Redox Behavior and Electrochemical Characterization

The ability of this compound to accept or donate electrons is described by its redox properties, which are commonly investigated using electrochemical techniques like cyclic voltammetry.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of molecules by measuring the current response to a cycling potential sweep. als-japan.com From a cyclic voltammogram, key parameters such as the anodic and cathodic peak potentials (Epa and Epc) can be determined, which provide information about the oxidation and reduction processes. als-japan.com

While specific cyclic voltammetry data for this compound is not extensively reported, studies on the parent coronene molecule and its derivatives offer insight into the expected behavior. Unmodified coronene is generally considered electro-inactive. acs.orgnih.gov However, it can be induced to exhibit redox activity. For instance, when adsorbed onto a graphitic nanomaterial surface and subjected to a high potential, coronene can form a redox-active species with a formal potential (E°′) of 0.235 V versus an Ag/AgCl electrode. acs.orgnih.gov In the context of potassium-ion batteries, coronene has shown redox peaks corresponding to anion insertion and de-insertion at 4.4 V and 3.8 V, respectively. chemrxiv.org

Studies on substituted tribenzo[a,d,g]coronene derivatives have shown a single reversible oxidative wave with potentials ranging from 0.59 V to 0.72 V versus the Ferrocene/Ferrocenium (Fc+/Fc) couple. mdpi.com These findings suggest that the this compound core is electrochemically active and its redox potentials can be tuned through functionalization.

Redox Potentials of Coronene and its Derivatives

CompoundRedox ProcessPotential (V)Reference ElectrodeSource
Coronene (on graphitic material)Oxidation/Reduction0.235Ag/AgCl acs.orgnih.gov
Coronene (in K-ion battery)Anion Insertion (Oxidation)4.4- chemrxiv.org
Coronene (in K-ion battery)Anion De-insertion (Reduction)3.8- chemrxiv.org
Substituted Tribenzo[a,d,g]coronenesOxidation0.59 - 0.72Fc+/Fc mdpi.com

Ionization potential (IP) is the energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy released when an electron is added. These values are direct measures of a molecule's ability to undergo oxidation (hole injection) and reduction (electron injection), respectively.

For this compound, a reported ionization energy is 6.92 eV. The parent compound, coronene, has a positive electron affinity of approximately 0.47 eV, indicating it can stably accept an additional electron. researchgate.net The ionization potential of coronene is reported to be around 7.20 eV. uhmreactiondynamics.org For a different isomer, dibenzo[bc,kl]coronene, the calculated ionization potential is -6.32 eV and the electron affinity is -1.62 eV. aip.org

Ionized State Properties of this compound and Related Compounds

CompoundPropertyValue (eV)Source
This compoundIonization Energy6.92
CoroneneIonization Potential~7.20 uhmreactiondynamics.org
CoroneneElectron Affinity~0.47 researchgate.net
Dibenzo[bc,kl]coroneneIonization Potential-6.32 aip.org
Dibenzo[bc,kl]coroneneElectron Affinity-1.62 aip.org

Charge Carrier Transport Mechanisms

In organic semiconductors, charge transport occurs via the movement of charge carriers (electrons or holes) between adjacent molecules. This process is typically described by hopping models.

Charge transport in materials like this compound is often described within the framework of Marcus theory. diva-portal.orgwikipedia.org This theory explains the rate of electron transfer between a donor and an acceptor molecule (in this case, two neighboring this compound molecules). wikipedia.org The charge transfer is considered a "hopping" event, where a charge carrier moves from one localized site to another. diva-portal.org

The rate of this hop is dependent on the electronic coupling between the molecules and the reorganization energy associated with the charge transfer. ua.es This process is often modeled as a polaron hopping mechanism, where the charge carrier and its induced polarization field (the polaron) move together through the material. acs.orgnih.gov The mobility of charge carriers can be significantly influenced by intermolecular structural fluctuations, which can be studied using molecular dynamics and Monte Carlo simulations based on this mechanism. acs.orgnih.gov

The efficiency of charge transport is quantified by several key parameters:

Reorganization Energy (λ): This is the energy required to relax the geometry of a molecule and its surroundings after it gains or loses an electron. wikipedia.org It has two components: an intramolecular part (relaxation of the molecule itself) and an intermolecular part (relaxation of the surrounding medium). A lower reorganization energy facilitates faster charge transfer and is a desirable characteristic for organic semiconductors. For the parent coronene molecule, the intramolecular reorganization energies for hole (λh) and electron (λe) transport have been calculated to be 189 meV and 144 meV, respectively. ua.es

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules. ua.es A larger transfer integral leads to a higher probability of charge hopping and thus greater charge mobility. This parameter is highly sensitive to the relative orientation and distance between molecules in the solid state.

Site Energy: This refers to the energy of a charge carrier localized on a specific molecule. acs.orgnih.gov Differences in site energies between neighboring molecules can create energetic barriers or driving forces for charge transport.

Theoretical studies on derivatives like dibenzocoronene tetracarboxdiimide (DCDI) calculate these parameters directly from Kohn-Sham matrix elements to understand structure-property relationships. acs.orgnih.gov

Calculated Intramolecular Reorganization Energies for Coronene

ParameterValue (meV)Source
Hole Reorganization Energy (λh)189 ua.es
Electron Reorganization Energy (λe)144 ua.es

Influence of Functional Groups and Molecular Structure on Mobility (e.g., n-type, p-type, ambipolar semiconductivity)

The charge transport characteristics of this compound and its derivatives are profoundly influenced by the introduction of various functional groups and modifications to its molecular structure. These changes can modulate the material's behavior, inducing n-type, p-type, or ambipolar semiconductivity.

Theoretical studies on dibenzocoronene tetracarboxdiimide (DCDI), a related coronene derivative, have shown that the strategic placement of functional groups can dictate the nature of charge transport. acs.org For instance, the introduction of electron-withdrawing cyano (-CN) groups can lead to n-type semiconducting properties. acs.org Conversely, the addition of electron-donating groups like methoxy (B1213986) (-OCH3) or thiol (-SH) can result in ambipolar behavior, where the material can transport both electrons and holes. acs.org

The introduction of substituents also affects the frontier molecular orbitals (HOMO and LUMO) and reorganization energies, which are critical parameters for charge transport. researchgate.netrsc.org Non-planar dibenzo[a,m]rubicene derivatives, for example, show that while all investigated molecules facilitate hole transport, the electron mobility can be significantly enhanced by introducing silyl (B83357) groups of varying sizes. rsc.org This tuning can lead to balanced electron and hole mobilities, making them suitable for bipolar semiconductor applications. rsc.org

In the case of twisted dibenzo[g,p]chrysene (B91316) derivatives, the position of substituents, such as methoxy (MeO) groups, has a remarkable effect on the oxidation potential and, consequently, the hole-transporting properties. beilstein-journals.org The steric interactions induced by substituents can alter the conformation of other groups, affecting their electronic conjugation with the aromatic core and thus modifying the HOMO and LUMO energy levels. beilstein-journals.org For tetrabenzo[a,d,j,m]coronene (TBC), a contorted polyaromatic molecule, peripheral substituents perturb the π-π stacking due to steric and dipolar interactions, which in turn alters the electronic coupling between adjacent molecules and influences charge mobility. researchgate.netresearchgate.net

Furthermore, co-crystallization with other molecules, such as acceptors like TCNQ and its derivatives, can engineer the electronic properties of the resulting material. researchgate.netrsc.org This approach can create either mixed or segregated stacking arrangements, leading to anisotropic charge transport and potentially enhancing either hole or electron mobility. rsc.org For instance, some co-crystals exhibit ambipolar transport properties that can be tuned from n-type dominated to p-type dominated by changing the crystal measurement direction. rsc.org

Growth Direction Dependent Charge Transport in Organic Crystals

The charge transport in organic single crystals, including those of this compound and related polycyclic aromatic hydrocarbons, is often highly anisotropic, meaning that the charge carrier mobility depends significantly on the crystallographic direction. rsc.orgacs.org This anisotropy is a direct consequence of the specific molecular packing within the crystal lattice, which dictates the strength of electronic coupling between adjacent molecules along different axes.

For instance, in single crystals of some π-conjugated organic molecules, a large anisotropy in conduction is observed. rsc.org The lower mobility is typically found in the direction of π–π stacking, while a significantly higher mobility is measured along the molecular axis. rsc.org This directional dependence is crucial for the performance of organic field-effect transistors (OFETs), as the orientation of the single crystal relative to the source-drain channel determines the device's efficiency.

Studies on co-crystals, such as those formed between anthracene (B1667546) and DTTCNQ, have demonstrated that ambipolar transport properties can be observed in all crystal growth directions. rsc.org However, by changing the measurement direction within the crystal, the electronic characteristics can be tuned from n-type dominated ambipolar, to balanced, to p-type dominated ambipolar properties. rsc.org This tunability is attributed to a proposed "separate-channel" transport mechanism, where electron and hole transport occur through distinct pathways formed by the different molecular components of the co-crystal. rsc.org

In the case of (1,2;8,9)-dibenzopentacene single crystals, polarization-dependent optical absorption measurements reveal a large anisotropy in the ac plane of the crystals. acs.org Momentum-dependent electron energy-loss spectroscopy further shows a clear dispersion of excitons that varies with the lattice direction, indicating that electron- and hole-transfer integrals are direction-dependent. acs.org For some materials, like 2,6-bis(4-methoxyphenyl)anthracene, it is possible to achieve highly isotropic charge transport, where the mobility is nearly independent of the in-plane direction, which is a desirable characteristic for large-area single-crystal electronics. pkusz.edu.cn

The charge transport in organic thin-film transistors is also impacted by the microstructure of the semiconductor film and the device architecture. aip.org The presence of grain boundaries and interfacial traps can lead to field-dependent mobility. In low-mobility devices with a higher density of traps, the mobility often shows a stronger dependence on the electric field, whereas in high-performance devices with low trap densities, the mobility can be field-independent. aip.org

Optical Absorption and Emission Studies

UV-Vis Absorption Spectroscopy Analysis

The optical properties of this compound and its derivatives have been extensively studied using UV-visible absorption spectroscopy. The absorption spectra provide insights into the electronic transitions within these molecules. Unsubstituted this compound exhibits a characteristic UV/Visible spectrum, which has been documented in databases like the NIST WebBook. nist.govnist.gov

The introduction of functional groups significantly alters the absorption spectra. acs.org For example, in a series of substituted tribenzo[a,d,g]coronene derivatives, a compound with a weak electron-donating methoxyl group shows a broad absorption band centered at 451 nm in the low-energy region. mdpi.com Other derivatives in the same series display similar absorption profiles, but a derivative with a cyano group exhibits a bathochromic (red-shifted) absorption peak, likely due to an increase in the π-conjugation length. mdpi.com

Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to complement experimental findings. acs.org These calculations show that substituent effects can significantly modify the absorption spectra of coronene-based molecules. acs.org For instance, in dibenzocoronene tetracarboxdiimide (DCDI) molecules, the substitution of different functional groups leads to noticeable changes in their calculated absorption spectra. acs.org Similarly, doping nanographenes like dodecabenzocoronene with heteroatoms such as boron and nitrogen also results in shifts in the maximum absorption wavelength. bohrium.com

In single crystals of (1,2;8,9)-dibenzopentacene, the absorption spectra are strongly dependent on the polarization of light relative to the crystal axes, demonstrating significant optical anisotropy. acs.org Compared to the absorption spectrum in solution, the spectra of the crystal show a strong red-shift due to solid-state polarization effects. acs.org

Fluorescence Spectroscopy and Luminescence Properties

This compound and its derivatives are known for their fluorescent properties, making them interesting for applications in organic electronics like OLEDs. ontosight.ai The fluorescence emission of these compounds is sensitive to their molecular structure and environment.

A study on various coronene derivatives, including this compound, revealed that their emission intensities are dependent on the polarity of the solvent. nih.gov For this compound, a solvent polarity scale was defined based on the intensity ratio of specific vibronic bands (I and IV) in its fluorescence spectrum, as band III was not consistently identifiable across all solvents. nih.gov

The introduction of substituents can tune the emission color and efficiency. Substituted tribenzo[a,d,g]coronene derivatives all exhibit green fluorescence. mdpi.com Similarly, dibenzo[hi,st]ovalene (DBOV), a related nanographene, is noted for its strong red emission with a high absolute fluorescence quantum yield of up to 79%. acs.org The maximum emission wavelengths of circumpyrene (B1261850) and its precursors, which are structurally related to this compound, are found in the range of 555 nm to 614 nm, with fluorescence quantum yields decreasing as the fused ring system is extended. acs.org

Donor-acceptor-donor (D-A-D) triads, where dibenzo[a,j]phenazine acts as the acceptor core flanked by phenothiazine (B1677639) donors, have been developed as multifunctional molecules. rsc.org These compounds exhibit efficient orange thermally activated delayed fluorescence (TADF), a mechanism that allows for higher efficiencies in OLEDs. rsc.org Furthermore, these materials display tricolor-changing mechanochromic luminescence, where their emission color changes in response to mechanical stimuli. rsc.org

Single-Molecule Spectroscopy

Single-molecule spectroscopy provides a powerful tool to investigate the intrinsic photophysical properties of individual this compound-related molecules, eliminating the averaging effects inherent in bulk measurements.

Studies on dibenzo[hi,st]ovalene (DBOV), a highly luminescent nanographene, at the single-molecule level have provided deep insights into its photophysics when embedded in a polymer film. acs.org At low temperatures (4.5 K), the emission spectra of single DBOV molecules show narrow vibronic lines, which is a result of weak coupling between the molecule's electronic transitions and the surrounding polymer matrix. acs.org

Fluorescence autocorrelation analysis of single DBOV molecules revealed photon antibunching, a hallmark of a single-photon source. acs.org This analysis also allowed for the determination of the fluorescence decay rate and the rates of intersystem crossing to and from the triplet state. acs.org Notably, the rate of intersystem crossing was found to decrease significantly at low temperatures, which is beneficial for applications requiring high single-photon emission purity. acs.org Similarly, dibenzoterrylene (DBT) has been investigated as a potential single-photon source, and understanding its optical properties at the single-molecule level is crucial for this application. aps.org

Nonlinear Optical Properties

Nonlinear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light, such as that from a laser. These properties are important for applications in photonics and optoelectronics.

Derivatives of tribenzo[a,d,g]coronene have been shown to exhibit a positive nonlinear optical response, which arises from processes like two-photon absorption (TPA) and excited-state absorption. mdpi.com Open aperture Z-scan measurements at 532 nm revealed that these compounds exhibit reverse saturable absorption (RSA), where the absorption of the material increases with increasing laser intensity. mdpi.comnih.gov The nonlinear absorption coefficients were found to fluctuate with the incident energy density, indicating that excited-state absorption plays a major role in the observed RSA signal. mdpi.com

Theoretical studies using density functional theory (DFT) are often used to predict and understand the NLO properties of these molecules. researchgate.net Calculations of properties like the first-order hyperpolarizability can indicate a material's potential as a good NLO material. researchgate.net The energy gap between the HOMO and LUMO is inversely related to the molecular polarizability; a smaller energy gap generally leads to a larger NLO response. acs.org

The NLO properties of coronene derivatives can also be enhanced through co-crystallization. Organic co-crystals based on coronene and naphthalenediimide have shown an enhanced NLO response and charge transfer, which increases with stronger intermolecular interactions. mdpi.com

Theoretical and Computational Studies

Molecular Dynamics (MD) and Monte Carlo Simulations for Charge Transport Fluctuations

Theoretical investigations into the properties of dibenzo[a,j]coronene and its derivatives often employ Molecular Dynamics (MD) and Monte Carlo (MC) simulations to understand the complex relationship between molecular structure, intermolecular interactions, and charge transport characteristics. These computational techniques are particularly valuable for elucidating the impact of structural fluctuations on charge carrier mobility.

In a study on dibenzocoronene tetracarboxdiimide (DCDI), a derivative of this compound, researchers utilized MD and MC simulations to explore the effect of intermolecular structural fluctuations on charge transport. acs.orgnih.gov The simulations, based on a polaron hopping mechanism, revealed that the mobility of charge carriers is significantly influenced by the functional groups attached to the DCDI core. acs.orgnih.gov This approach allows for the modeling of charge transport as a series of discrete hopping events between adjacent molecules, a process that is highly sensitive to the dynamic disorder caused by molecular vibrations and rotations. rsc.org

The general methodology involves a multiscale simulation approach. rsc.org First, quantum chemistry calculations are performed to determine key parameters like intramolecular reorganization energy and intermolecular electronic coupling for a pair of molecules. The reorganization energy reflects the energy required to deform the molecular geometry upon charging or decharging, while the electronic coupling quantifies the strength of the electronic interaction between adjacent molecules. rsc.org

Following the quantum chemical calculations, MD simulations are used to generate realistic molecular packing structures and to track the temporal evolution of intermolecular geometries. This provides a dynamic picture of the material's morphology. Finally, Kinetic Monte Carlo (KMC) simulations are employed to simulate the charge hopping process over extended time and length scales, using the parameters obtained from the preceding steps. rsc.org This combined approach has been successfully applied to various organic semiconductors to understand and predict their charge transport properties. rsc.orgnih.gov

For instance, in the case of DCDI derivatives, this simulation framework demonstrated that specific substitutions, such as with cyano (-CN) groups, can lead to n-type semiconducting behavior, while others, like methoxy (B1213986) (-OCH3) and thiol (-SH) groups, can result in ambipolar characteristics. acs.orgnih.gov These findings highlight the power of MD and MC simulations in guiding the design of new organic electronic materials with tailored charge transport properties.

Advanced Computational Methodologies and Functionals (e.g., wB97XD, M06-2X, B3LYP)

The accuracy of theoretical predictions for the electronic and charge transport properties of this compound and related polycyclic aromatic hydrocarbons (PAHs) is highly dependent on the chosen computational methodology, particularly the exchange-correlation functional used in Density Functional Theory (DFT) calculations. Several advanced functionals have been employed to study these systems, each with its own strengths and weaknesses.

wB97XD: This is a long-range corrected hybrid functional that includes empirical dispersion corrections. researchgate.netnih.gov It is known for its accuracy in describing non-covalent interactions, such as the π-π stacking that governs the solid-state packing of this compound and other PAHs. researchgate.net The inclusion of dispersion is crucial for accurately predicting the geometry and stabilization energies of molecular dimers and larger aggregates. aip.orgnih.gov Studies have shown that functionals like wB97XD provide improved accuracy for calculating charge transport rates in large aromatic systems where non-covalent interactions are significant. researchgate.net However, it has also been noted that wB97XD can sometimes overestimate the energy gap in PAHs compared to experimental values. nmas.org

M06-2X: This is a high-nonlocality hybrid meta-GGA functional that is also well-suited for studying non-covalent interactions. acs.orgias.ac.in The M06-2X functional has been successfully used to investigate the charge transport properties of coronene (B32277) derivatives, demonstrating its utility in predicting the performance of organic electronic devices. ias.ac.in Like wB97XD, M06-2X is often recommended for systems where weak interactions play a critical role. researchgate.net In a study on tetrabenzo[a,d,j,m]coronene derivatives, the M06-2X functional was employed to compute charge transport rates, highlighting the influence of the conjugated ring size on these properties. ias.ac.in

B3LYP: This is one of the most widely used hybrid functionals, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. utq.edu.iq While computationally less expensive than more modern functionals, B3LYP often provides a good balance between accuracy and computational cost for ground-state properties of many organic molecules. nmas.org However, standard B3LYP does not inherently account for dispersion interactions, which can be a significant limitation when studying the π-stacking in this compound. nmas.orgdiva-portal.org Despite this, B3LYP has been found to perform reasonably well in predicting the energy gaps of PAHs, sometimes with smaller errors compared to experimental values than wB97XD. nmas.org For instance, in a study of various PAHs, B3LYP was used to investigate their structure and electronic properties. utq.edu.iq

The choice of functional can significantly impact the calculated properties. For example, a comparative study on coronene derivatives with fused thiophene (B33073) rings found that charge carrier mobilities calculated with B3LYP were relatively large, while those from CAM-B3LYP and WB97XD were similar to each other. scielo.br This underscores the importance of carefully selecting the computational method and, where possible, benchmarking against experimental data.

Table of Calculated Properties for Coronene Derivatives using Different Functionals

Molecule/PropertyFunctionalBasis SetCalculated ValueReference
Tetrabenzocoronene (a1) - HOMOM06-2X6-31+G(d)-5.73 eV ias.ac.in
Tetrabenzocoronene (a1) - LUMOM06-2X6-31+G(d)-2.43 eV ias.ac.in
Tetrabenzocoronene (a1) - Energy GapM06-2X6-31+G(d)3.30 eV ias.ac.in
Hexabenzocoronene (b1) - HOMOM06-2X6-31+G(d)-5.89 eV ias.ac.in
Hexabenzocoronene (b1) - LUMOM06-2X6-31+G(d)-2.62 eV ias.ac.in
Hexabenzocoronene (b1) - Energy GapM06-2X6-31+G(d)3.27 eV ias.ac.in
'Long plate-like' coronene (c1) - HOMOM06-2X6-31+G(d)-5.50 eV ias.ac.in
'Long plate-like' coronene (c1) - LUMOM06-2X6-31+G(d)-2.60 eV ias.ac.in
'Long plate-like' coronene (c1) - Energy GapM06-2X6-31+G(d)2.90 eV ias.ac.in
Coronene - Energy GapB3LYP6-31G(d,p)4.73 eV nmas.org
Coronene - Energy GapwB97xD6-31G(d,p)5.51 eV nmas.org

Surface Adsorption and Interface Phenomena

Chemisorption on Semiconductor Surfaces (e.g., Si(001)-2x1)

Dibenzo[a,j]coronene has been shown to chemisorb on the clean Si(001)-2x1 surface. This process involves a chemical reaction between the molecule and the silicon surface, leading to the formation of strong covalent bonds. nih.govaip.orgaip.orgresearchgate.net Investigations using scanning tunneling microscopy (STM) have revealed that the this compound molecules adsorb onto the surface at room temperature. aip.orgaip.org The interaction is characterized by the engagement of the molecule's π-electron system with the dangling bonds of the silicon atoms on the reconstructed Si(001)-2x1 surface. aip.orgaip.org This strong interaction results in a stable adsorption of the molecule on the semiconductor substrate. aip.org

Adsorption Sites and Bonding Structures (e.g., Si-C Covalent Bonds)

Studies have identified three distinct adsorption sites for this compound on the Si(001)-2x1 surface. nih.govaip.orgaip.orgresearchgate.net These consist of one major adsorption site and two minor ones, each with a different probability of occupation. aip.org The bonding to the surface is achieved through the formation of multiple silicon-carbon (Si-C) covalent bonds. nih.govaip.orgaip.org The number of these bonds can range from four to eight, leading to different surface bonding structures. nih.govaip.orgaip.org

A significant factor influencing these bonding structures is the bond strain that arises from the out-of-plane bending of the this compound molecule upon adsorption. nih.govaip.orgaip.org This deformation plays a crucial role in determining the surface bond energies. nih.govaip.orgaip.org The geometries of the three different adsorption sites have been determined by comparing experimental and simulated STM images. nih.govaip.orgaip.org

Adsorption Characteristics of this compound on Si(001)-2x1

Adsorption Site TypeNumber of Si-C Covalent BondsKey Feature
Major Adsorption Site4 to 8Most frequently observed configuration.
Minor Adsorption Site 14 to 8Less frequently observed configuration.
Minor Adsorption Site 24 to 8Least frequently observed configuration.

Influence of Surface Bonding on Electronic States

The formation of covalent bonds between the this compound molecule and the Si(001)-2x1 surface has a profound impact on the electronic properties of the molecule. aip.orgaip.org The interaction between the π-electron system of the polyaromatic hydrocarbon and the dangling bonds of the silicon surface leads to a modification of the molecule's electronic states. aip.orgaip.org This alteration of electronic properties is a key consideration for the development of organic-based semiconductor devices. aip.orgaip.org The specific changes in the electronic structure are dependent on the particular adsorption geometry and the number of Si-C bonds formed.

Manipulation of Adsorbed Molecules (e.g., Site Hopping via Electrical Pulses)

A remarkable aspect of the this compound-Si(001)-2x1 system is the ability to manipulate the adsorbed molecules. nih.govaip.orgaip.org By applying an electrical pulse from the tip of a scanning tunneling microscope, it is possible to induce an adsorbed molecule to hop from one adsorption site to another. nih.govaip.orgaip.org Importantly, this manipulation occurs without causing any fragmentation or breaking of the this compound molecular structure. nih.govaip.orgaip.org This capability for controlled movement of individual molecules on a semiconductor surface highlights potential pathways for the construction of molecular-scale electronic components.

Manipulation of Adsorbed this compound

Manipulation TechniqueOutcomeSignificance
Application of Electrical Pulse (STM)Site hopping of the moleculeDemonstrates control over molecular position without structural damage.

Supramolecular Chemistry and Self Assembly

Driving Forces for Self-Assembly (e.g., π-π Stacking, Solvophobic Interactions, Host-Guest Interactions)

The self-assembly of dibenzo[a,j]coronene and its derivatives is primarily governed by a combination of non-covalent interactions.

π-π Stacking: The large, planar aromatic core of this compound promotes strong π-π stacking interactions. ontosight.airesearchgate.net These interactions are a dominant force, leading to the formation of aggregated structures. researchgate.netacs.org The stacking can occur in different arrangements, such as co-facial or slipped-stacked, influencing the electronic properties of the resulting assembly. nih.gov The inter-planar distances in these stacks are typically in the range of 3.4 to 3.6 Å. researchgate.netmdpi.com The strength and geometry of π-π stacking can be tuned by introducing substituents on the coronene (B32277) core, which can alter the electronic properties and induce shifts in the preferred stacking arrangement. rsc.org

Solvophobic Interactions: In solvent systems, particularly those involving a mixture of good and poor solvents, solvophobic interactions play a crucial role in driving the self-assembly process. researchgate.netnih.gov Amphiphilic derivatives of coronene, for instance, self-assemble in THF/water mixtures due to the interplay between π-π stacking and solvophobic effects. researchgate.netnih.gov The polarity and composition of the solvent can be adjusted to control the morphology of the resulting nanostructures. researchgate.net

Host-Guest Interactions: this compound and its derivatives can participate in host-guest chemistry, where the coronene moiety can act as a guest within a host network. rsc.orgmdpi.com These interactions are driven by size and shape complementarity, as well as non-covalent forces like van der Waals interactions. mdpi.comrsc.org For example, coronene molecules have been shown to be encapsulated within porous networks formed by other molecules, leading to the formation of stable host-guest complexes. rsc.orgnih.gov The addition of a guest molecule like coronene can even induce a structural transformation in the host network. rsc.orgrsc.org

Formation of Ordered Structures and Nanomaterials (e.g., Nanowires, Nanotubes, Nanotapes, Columnar Liquid Crystalline Mesophases)

The self-assembly of this compound and its derivatives leads to the formation of a variety of ordered nanostructures.

Nanowires, Nanotubes, and Nanotapes: Through processes like solution evaporation or by using amphiphilic derivatives, coronene-based molecules can self-assemble into one-dimensional nanostructures such as nanowires, nanotubes, and nanotapes. mdpi.comresearchgate.netchemeurope.comrsc.org For instance, single-crystalline nanofibers of coronene can be grown by solution evaporation, and these structures can function as active optical waveguides. rsc.org Amphiphilic coronene bisimides have been shown to form nanotubes and nanotapes in THF/water mixtures, with the morphology being controllable by the solvent composition. researchgate.netnih.gov Some hexa-benzopericoronene derivatives are known to form multi-walled nanotubes. chemeurope.com

Columnar Liquid Crystalline Mesophases: Derivatives of this compound, particularly those with flexible side chains, can exhibit liquid crystalline behavior, forming columnar mesophases. nih.govacs.org In these phases, the disc-shaped aromatic cores stack on top of each other to form columns, which then arrange into a two-dimensional lattice. nih.govresearchgate.net this compound-tetracarboxylic alkyl esters and imides have been shown to form hexagonal columnar mesophases. nih.gov The introduction of substituents can influence the stability and temperature range of these mesophases. nih.govacs.org

Host-Guest Chemistry with this compound Derivatives (e.g., Crown Ethers, Cucurbiturils)

The incorporation of host molecules like crown ethers into the structure of this compound derivatives can lead to complex host-guest systems.

Crown Ethers: Crown ethers are macrocyclic polyethers known for their ability to bind cations. vt.eduunibo.it While direct studies on this compound derivatives functionalized with crown ethers are not prevalent in the provided results, the general principles of crown ether host-guest chemistry are well-established. vt.edufrontiersin.org The crown ether moiety can complex with various metal or organic cations through electrostatic and hydrogen bonding interactions. vt.eduresearchgate.net It has been shown that dibenzo-crown ethers can interact with a range of ions, and this binding can be studied at the molecular level on surfaces. mdpi.comrsc.orgresearchgate.net The formation of such complexes could be used to control the self-assembly of the attached this compound units.

Cucurbiturils: Information specifically detailing the host-guest chemistry of this compound derivatives with cucurbiturils was not found in the search results. However, the principles of host-guest chemistry suggest that the cavity of a cucurbituril (B1219460) could potentially encapsulate a suitable this compound derivative or a portion of it, depending on size and electronic complementarity.

A study on a related buckybowl, dibenzo[a,g]corannulene, demonstrated the formation of crystalline products of its monoanion and dianion with alkali metal cations complexed by 18-crown-6, highlighting the role of crown ethers in stabilizing charged guest species. albany.edu

Controllable Self-Assembly and Morphology Control

The self-assembly of this compound can be controlled to achieve specific morphologies and properties.

Solvent Composition: As mentioned earlier, the composition of the solvent system is a key parameter for controlling the self-assembly of amphiphilic coronene derivatives. researchgate.net By varying the ratio of good to poor solvents, the morphology of the aggregates can be tuned, for example, from nanotapes to nanotubes. researchgate.netnih.gov

Molecular Design: The structure of the this compound derivative itself is a critical factor. The introduction of specific functional groups can direct the self-assembly process. For instance, attaching bulky or flexible side chains can influence the packing and solubility of the molecules, thereby affecting the resulting morphology. acs.orgmdpi.com The strategic placement of substituents can also alter the intermolecular interactions, leading to different stacking arrangements. rsc.org

External Stimuli: External factors can also be used to control self-assembly. For example, the alignment of coronene nanofibers has been achieved by conducting the solution evaporation in a strong magnetic field. rsc.org In some systems, changes in pH or the addition of specific guest molecules can trigger a change in the assembled structure. researchgate.netacs.org

Supramolecular Polymerization and Aggregation Phenomena

This compound and its derivatives exhibit a strong tendency to aggregate and form supramolecular polymers.

Aggregation: The aggregation of coronene derivatives is a well-documented phenomenon, driven primarily by π-π stacking. acs.org This aggregation can be observed even at very low concentrations in solution. acs.org The aggregation process is often characterized by changes in spectroscopic properties, such as upfield shifts in NMR signals and changes in UV-Vis absorption and fluorescence spectra. acs.org

Supramolecular Polymerization: The directional and non-covalent nature of the interactions between this compound units can lead to the formation of long, polymer-like chains, a process known as supramolecular polymerization. researchgate.net This bottom-up approach allows for the creation of well-defined one-dimensional nanostructures. researchgate.net The mechanism of supramolecular polymerization (e.g., isodesmic vs. cooperative) can be influenced by factors such as solvent composition. researchgate.net The resulting supramolecular polymers can exhibit interesting properties, such as the ability to form gels. researchgate.net

Applications in Advanced Materials Science

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

Dibenzo[a,j]coronene and its derivatives have been investigated for their potential in organic field-effect transistors (OFETs) and thin-film transistors (TFTs). These devices are foundational components for the development of flexible, low-cost organic electronics. ontosight.ai The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used.

Device Performance and Characterization

The electrical performance of OFETs incorporating this compound derivatives is evaluated by key parameters such as charge carrier mobility (μ), the on/off current ratio, and the threshold voltage. For instance, OFETs based on certain functionalized anthradithiophenes, which share structural similarities with this compound in terms of being polycyclic aromatic hydrocarbons, have demonstrated hole mobilities as high as 1.0 cm²/V·s. acs.org Similarly, OFETs using 1-imino nitroxide pyrene (B120774) as the active layer have shown a mobility of 0.1 cm² V⁻¹ s⁻¹, an on/off ratio of 5 × 10⁴, and a low threshold voltage of -0.6 V. acs.org The performance of these devices is often comparable to that of amorphous silicon-based FETs. acs.org

Table 1: Performance of Representative Organic Field-Effect Transistors

Organic Semiconductor Mobility (cm²/V·s) On/Off Ratio Reference
Functionalized Anthradithiophene 1.0 10⁷ acs.org
1-Imino Nitroxide Pyrene 0.1 5 x 10⁴ acs.org
Pentacene 0.54 10⁷ acs.org
Dibenzo-tetrathiafulvalene (Single Crystal) 0.1 - 1.0 10⁵ aip.org

Correlation between Crystal Packing and Device Mobility

A strong correlation exists between the molecular packing in the solid state and the charge transport properties of organic semiconductors. researchgate.netacs.org Efficient π-π stacking is crucial for facilitating charge transport in these devices. ontosight.ai The properties of crystalline organic semiconductors are dependent not only on the molecular properties but also on the crystal packing and the resulting electronic interactions between molecules. rsc.org For example, a systematic comparison of the crystal packing and the calculated electronic coupling/mobility with the measured field-effect mobility for single-crystal field-effect transistors of contorted tetrabenzo[a,d,j,m]coronenes showed a good correlation. researchgate.netacs.org Derivatives that exhibit cofacial π-π stacking with small parallel displacements tend to have better device performance. researchgate.net Functional groups on dibenzo[g,p]chrysene (B91316) frameworks, for instance, are thought to increase carrier mobility by enhancing intermolecular interactions within the brickwork packing structures. nih.gov

Single-Crystal vs. Thin-Film Device Fabrication

OFETs can be fabricated using either single crystals or thin films of the organic semiconductor. Single-crystal OFETs are considered ideal systems, free from bulk defects, and typically exhibit higher charge carrier mobilities due to their high molecular order. aip.orgitp.ac.ru For instance, single crystals of rubrene (B42821) have shown mobilities as high as 20 cm²/Vs. aip.org However, the fabrication of single-crystal devices is challenging and often not suitable for large-area production. acs.orgitp.ac.ru

Thin-film transistors, on the other hand, can be fabricated using solution-based methods like spin-coating or solution shearing, which are more amenable to large-scale and low-cost manufacturing. diva-portal.orgnih.gov While thin films often have a polycrystalline nature with grain boundaries that can hinder charge transport, remarkable progress has been made. nih.gov For example, solution-coated thin-film OFETs of dibenzo-tetrathiafulvalene blended with a polymer have demonstrated performance comparable to single-crystal devices, with a low density of trap states. diva-portal.org The choice between single-crystal and thin-film fabrication depends on the desired application, balancing the need for high performance with the practicalities of manufacturing.

Table 2: Comparison of Single-Crystal and Thin-Film OFETs

Feature Single-Crystal OFETs Thin-Film OFETs
Performance Generally higher mobility and performance. aip.orgitp.ac.ru Performance can be limited by grain boundaries and defects. itp.ac.ru
Fabrication Difficult and not easily scalable. acs.orgitp.ac.ru Amenable to large-area, low-cost solution processing. diva-portal.orgnih.gov
Morphology Highly ordered with no grain boundaries. aip.org Often polycrystalline with varying degrees of order. nih.gov
Use Case Fundamental studies of charge transport. itp.ac.ru Flexible electronics, displays, sensors. nih.gov

Charge Transport Channels in Organic Co-Crystals

Organic co-crystals, which consist of two or more different molecular components in a single crystal lattice, offer a strategy to tune the electronic properties and create new charge transport pathways. rsc.org In donor-acceptor (D-A) co-crystals, the arrangement of the donor and acceptor molecules can lead to either mixed or segregated stacking, which in turn influences the charge transport characteristics. nih.gov These co-crystals can exhibit ambipolar charge transport, meaning they can conduct both holes (p-type) and electrons (n-type). frontiersin.org

The charge transport in these systems can be mediated by a "superexchange" mechanism, where charge transfer occurs between molecules of the same type (e.g., donor-to-donor) via the orbitals of the intervening different molecule (the acceptor). nih.gov The specific molecular orbitals involved (HOMO, LUMO, and even next-highest or lowest orbitals) and their symmetry play a crucial role in determining whether the transport will be p-type, n-type, or ambipolar. nih.gov By carefully selecting the donor and acceptor molecules, it is possible to design co-crystals with specific charge transport properties for advanced electronic applications. frontiersin.org

Organic Semiconductors

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, which is a significant class of organic semiconductors. researchgate.net These materials are the active components in a variety of organic electronic devices. nih.govresearchgate.net The performance of these devices is intrinsically linked to the properties of the organic semiconductor used.

The properties of organic semiconductors can be tuned through chemical modification. rsc.org Introducing different functional groups can alter the electronic properties, solubility, and solid-state packing of the molecules. mdpi.com For example, the introduction of heteroatoms into a π-conjugated system can create a molecular dipole, which can enhance molecular assembly and improve charge transport. researchgate.net

Optoelectronic Devices

The unique photophysical properties of this compound and its derivatives make them suitable for use in optoelectronic devices, which involve the interaction of light and electricity. These include organic light-emitting diodes (OLEDs) and photodetectors. mdpi.comacs.org

Derivatives of this compound have been shown to be efficient emitters in OLEDs. acs.orgresearchgate.net For example, ortho-substituted this compound-tetracarboxylic tetraesters and bisimides, which adopt a slipped-stacked configuration, outperform their planar counterparts as emitters. acs.orgresearchgate.net This highlights the importance of molecular design in optimizing the performance of optoelectronic devices. Furthermore, nanographenes like dibenzo[hi,st]ovalene, a related PAH, have demonstrated strong red emission with high fluorescence quantum yields and have potential applications in lasers and light-emitting diodes. acs.org

Sensing Applications (e.g., Fluorogenic Sensors for Explosives, Ion Recognition)

The unique photophysical properties of this compound and its derivatives, characterized by high fluorescence quantum yields and large π-conjugated systems, make them exceptional candidates for developing highly sensitive fluorogenic sensors. ontosight.ai These sensors operate by translating the event of binding with a target analyte into a measurable change in their fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). acs.orgrsc.org The rigid, planar structure of the this compound core is particularly advantageous for detecting trace amounts of explosives and for ion recognition. nih.govresearchgate.net

Fluorogenic Sensors for Explosives:

Derivatives of coronene (B32277) have been successfully engineered as selective sensors for nitroaromatic compounds, a common class of chemical explosives. mdpi.comnih.gov Research has demonstrated that functionalized, water-soluble coronene diimides can act as highly selective "turn-on" fluorogenic sensors for nitroaromatic explosives in aqueous media. acs.orgnih.gov In their natural state in water, these molecules self-associate into nanoparticles, which leads to fluorescence quenching. acs.org Upon interaction with specific nitroaromatic analytes, such as 1,3,5-trinitrobenzene (B165232) (TNB), this aggregation is disrupted. acs.org This disaggregation, driven by the formation of a host-guest complex, restores the fluorescence of the coronene derivative, providing a clear "turn-on" signal. acs.org

A study on a triazacoronene derivative (TTAC) highlighted its effectiveness in detecting volatile organic compound (VOC) vapors, including nitrobenzene (B124822) (NB) and dinitrobenzene (DNB). acs.org The sensor, when embedded in a paper-based test strip, showed significant fluorescence quenching upon exposure to these vapors. acs.org The quenching efficiency for nitrobenzene vapor was reported to be as high as 67%. acs.org This sensing mechanism is largely attributed to photo-induced electron transfer (PET) from the electron-rich coronene system (the fluorophore) to the electron-deficient nitroaromatic compound (the quencher). acs.org

Sensor SystemTarget AnalyteSensing MechanismKey Finding
Water-soluble Coronene Diimide NanoparticlesTrinitroaromatic Compounds (e.g., TNB)Turn-on Fluorescence (Disaggregation)Forms a host-guest complex with the analyte, leading to fluorescence enhancement in water. acs.org
Triazacoronene (TTAC) Test StripNitrobenzene (NB), Dinitrobenzene (DNB) VaporsTurn-off Fluorescence (Quenching)Quenching efficiency reached ~67% for nitrobenzene vapor. acs.org
Benzo[ghi]perylene and Coronene ProbesNitroaromatic ExplosivesRatiometric FluorescenceUtilized as probes for selective sensing. nih.gov

Ion Recognition:

The functionalization of the coronene scaffold with heteroatoms can produce derivatives with a high affinity for specific ions. For instance, diazacoronene derivatives have shown significant potential as colorimetric and fluorescent sensors for protons. rsc.org The incorporation of nitrogen atoms into the aromatic core creates basic sites that can be protonated. rsc.org This protonation event alters the electronic structure of the molecule, leading to distinct changes in its absorption and fluorescence spectra, which allows for visual and instrumental detection of pH changes. rsc.org

While direct applications of this compound in metal ion sensing are less documented, the principles are well-established with similar molecules. Colorimetric sensors for copper ions (Cu²⁺) have been developed using scaffolds like dibenzo[b,j] ontosight.aimdpi.comphenanthroline, where the addition of the ion causes a distinct color change and fluorescence quenching. mdpi.com Similarly, fluorenone-based sensors have been used for the selective recognition of iodide (I⁻) ions through fluorescence enhancement. nih.gov These examples underscore the potential of tailoring the this compound structure with specific functional groups to create selective ion sensors.

Artificial Light-Harvesting Systems

Artificial light-harvesting systems are designed to mimic the primary process of natural photosynthesis, where antenna chromophores capture light energy and efficiently transfer it to a reaction center. nih.govwikipedia.org The extensive π-conjugated system, high absorption coefficients, and excellent photostability of this compound and its derivatives make them highly suitable for use as components in such synthetic systems. researchgate.net They can function as superior light-sensitizing donors in a light-harvesting assembly. acs.org

The design of these systems often involves the self-assembly of donor and acceptor chromophores. nih.gov Derivatives of large polycyclic aromatic hydrocarbons, such as tetrabenzo[a,d,j,m]coronene, have been identified as promising materials for developing efficient artificial light-harvesting systems. researchgate.net These molecules can be arranged in highly ordered arrays, often through supramolecular self-assembly, to facilitate efficient energy transfer between them. researchgate.netnih.gov The goal is to create a cascade where energy absorbed by a large number of donor molecules is funneled to a single acceptor molecule. wikipedia.org

Key parameters for evaluating the performance of an artificial light-harvesting system include the energy transfer efficiency (Φ_ET) and the antenna effect (AE), which measures how many times more effectively the acceptor is excited through the donor antenna compared to its direct excitation. nih.gov

System TypeDonor ChromophoreAcceptor ChromophoreKey Performance Metric
Supramolecular Co-assemblyTetraphenylethene Derivative (G4)Eosin Y (ESY)Energy Transfer Efficiency (Φ_ET): 50.1%, Antenna Effect (AE): 9.1 nih.gov
Supramolecular Co-assemblyTetraphenylethene Derivative (G4)Nile Red (NiR)Energy Transfer Efficiency (Φ_ET): 58.9%, Antenna Effect (AE): 11.0 nih.gov
DendrimerCoumarin UnitsPerylene (B46583) CoreEnergy Transfer Efficiency can reach up to 99%. wikipedia.org
DNA-Scaffolded ComplexYO-PRO-1 (YO)PorphyrinThe effective absorption coefficient of the acceptor is increased 12-fold. nih.gov

By functionalizing this compound, it is possible to tune its photophysical properties and control its self-assembly into well-defined nanostructures suitable for light harvesting. acs.orgmdpi.com For example, incorporating specific substituents can modify the molecule's absorption spectrum, allowing it to capture a broader range of the solar spectrum. These tailored molecules can then be integrated into more complex architectures, such as dendrimers or organic-inorganic hybrids, to create robust and highly efficient systems for applications in photocatalysis and photovoltaics. wikipedia.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the molecular weight and purity of Dibenzo[a,j]coronene?

  • Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular weight (C32H16, 400.47 g/mol) and liquid chromatography (LC) with UV/Vis detection to assess purity. Cross-reference spectral data (e.g., UV/Vis absorption peaks) with historical datasets, such as those reported by Clar and Zander (1957) . For novel compounds, include <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis to confirm structural integrity.

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

  • Answer : Follow protocols from analogous polycyclic aromatic hydrocarbon (PAH) syntheses, such as the four-step carbonium ion rearrangement method for Dibenzo(g,p)chrysene . Document reaction conditions (temperature, catalysts, solvents), intermediates (e.g., spiro compounds), and purification steps (e.g., column chromatography) in detail. Include raw spectral data and purity metrics in supplementary materials, adhering to journal guidelines for compound characterization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Use NIOSH-approved PPE, including chemical-resistant gloves (e.g., nitrile) and full-body suits, to prevent dermal exposure. Implement fume hoods for aerosol control and ensure emergency eyewash stations are accessible. Reference OSHA guidelines for PAH handling, emphasizing hazard mitigation despite the lack of specific occupational exposure limits .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported thermodynamic properties of this compound?

  • Answer : Apply force field approximations (e.g., Dorofeeva’s method for PAHs) to estimate heat capacity (Cp) and compare with experimental gas-phase thermochemistry data . Use density functional theory (DFT) to simulate electronic structures and validate against experimental UV/Vis spectra . Address inconsistencies by refining computational parameters (e.g., basis sets, solvation models) and cross-validating with multiple software platforms.

Q. What strategies optimize the synthesis of this compound derivatives for tailored electronic properties?

  • Answer : Modify precursor molecules (e.g., fluorenones) to introduce substituents (e.g., electron-withdrawing groups) during carbonium ion rearrangements. Monitor reaction kinetics via in-situ spectroscopy (e.g., Raman) to isolate intermediates. Compare yields and electronic properties (e.g., HOMO-LUMO gaps) using cyclic voltammetry and time-resolved fluorescence .

Q. How should researchers address conflicting spectral data in historical studies of this compound?

  • Answer : Conduct meta-analyses of legacy datasets (e.g., NIST reference data ) to identify instrumental biases (e.g., outdated calibration methods). Replicate experiments under controlled conditions using modern instrumentation (e.g., FT-IR with cryogenic detectors). Publish raw data alongside detailed metadata (e.g., solvent, temperature) to enhance cross-study comparability .

Methodological Frameworks

Q. What frameworks guide the formulation of research questions for PAH studies like this compound?

  • Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on environmental persistence might integrate PEO (Population, Exposure, Outcome) to link lab-based toxicity assays to ecological impacts .

Q. How can researchers ensure data integrity when analyzing this compound’s photophysical properties?

  • Answer : Implement blinded data analysis to reduce observer bias. Use triplicate measurements for key parameters (e.g., fluorescence quantum yield) and validate with independent techniques (e.g., transient absorption spectroscopy). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when archiving datasets .

Tables for Key Data

Property Value Method Reference
Molecular Weight400.47 g/molHRMS
UV/Vis λmaxData from Clar & Zander (1957)Spectrophotometry
Heat Capacity (298 K)353.1 ± 7.0 J/mol·KComputational modeling
Melting Point496–499°CDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.